1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine
Overview
Description
1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a complex organic compound that features a pyrazole ring substituted with a tetrahydrofuran-2-ylmethyl group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole core.
Introduction of the thiophen-2-yl group: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, where a thiophen-2-yl halide reacts with the pyrazole derivative in the presence of a palladium catalyst.
Attachment of the tetrahydrofuran-2-ylmethyl group: This can be done through a nucleophilic substitution reaction where a tetrahydrofuran-2-ylmethyl halide reacts with the pyrazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: The tetrahydrofuran-2-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophen-2-yl group.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with active sites of enzymes, while the thiophen-2-yl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-((tetrahydrofuran-2-yl)methyl)-3-(phenyl)-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
1-((tetrahydrofuran-2-yl)methyl)-3-(furan-2-yl)-1H-pyrazol-5-amine: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.
Uniqueness
1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine is unique due to the presence of both a tetrahydrofuran-2-ylmethyl group and a thiophen-2-yl group, which confer distinct electronic and steric properties. These features can influence its reactivity and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(oxolan-2-ylmethyl)-5-thiophen-2-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c13-12-7-10(11-4-2-6-17-11)14-15(12)8-9-3-1-5-16-9/h2,4,6-7,9H,1,3,5,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRKUUFEYLKPSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=CC(=N2)C3=CC=CS3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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